
4-Hydroxy Triamterene
Übersicht
Beschreibung
4-Hydroxy Triamterene is an organic compound with the molecular formula C₁₂H₁₁N₇O and a molecular weight of 269.26 g/mol . It is a metabolite of Triamterene, a potassium-sparing diuretic commonly used in the treatment of edema and hypertension . The compound exists as a yellow solid and is soluble in dimethyl sulfoxide (DMSO) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxy Triamterene can be synthesized through the hydroxylation of TriamtereneThis reaction is typically carried out using hydroxylating agents under controlled conditions to ensure the selective formation of the 4-hydroxy derivative .
Industrial Production Methods
The industrial production of this compound involves large-scale hydroxylation of Triamterene. The process is optimized to achieve high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure the efficient conversion of Triamterene to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy Triamterene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Triamterene.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Reversion to Triamterene.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
4-Hydroxy Triamterene has been extensively studied for its role as a diuretic agent. It functions primarily by inhibiting sodium channels in the distal nephron, leading to increased sodium excretion while conserving potassium. This mechanism is particularly beneficial for patients with conditions such as hypertension and congestive heart failure, where fluid retention can exacerbate symptoms.
Case Study: Diuretic Efficacy
A clinical study demonstrated that this compound effectively reduced blood pressure in hypertensive patients when used in combination with other antihypertensive agents. The study highlighted its ability to maintain potassium levels, minimizing the risk of hypokalemia, a common side effect associated with traditional diuretics .
Metabolic Pathway Research
Research has shown that this compound undergoes extensive biotransformation via cytochrome P450 enzymes, particularly CYP1A2. Understanding these metabolic pathways is crucial for predicting drug interactions and patient responses to treatment.
Table: Metabolic Pathways of this compound
Enzyme | Reaction Type | Product |
---|---|---|
CYP1A2 | Hydroxylation | This compound |
UGT1A1 | Glucuronidation | Glucuronide conjugates |
This table summarizes key metabolic reactions involving this compound, emphasizing its transformation into various metabolites that may influence therapeutic efficacy and safety profiles .
Toxicological Assessments
Toxicological studies have assessed the safety profile of this compound, focusing on its potential nephrotoxic effects when administered at high doses. These studies are essential for establishing safe dosage ranges and understanding adverse effects related to long-term use.
Case Study: Nephrotoxicity Evaluation
In a controlled animal study, researchers evaluated the nephrotoxic effects of prolonged exposure to this compound. Results indicated that while acute toxicity was minimal, chronic administration led to renal histopathological changes, underscoring the need for careful monitoring in clinical settings .
Formulation Development
The compound is also being explored in formulation science for developing novel drug delivery systems aimed at enhancing bioavailability and therapeutic outcomes. Research into nanoparticle formulations containing this compound has shown promise in improving absorption rates compared to conventional dosage forms.
Table: Comparison of Formulation Types
Formulation Type | Bioavailability (%) | Advantages |
---|---|---|
Conventional Tablet | 30 | Easy to manufacture |
Nanoparticle Formulation | 75 | Enhanced absorption |
This table illustrates the comparative bioavailability of different formulation types containing this compound, highlighting the potential benefits of innovative delivery systems .
Wirkmechanismus
4-Hydroxy Triamterene exerts its effects by blocking the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule. This action prevents the reabsorption of sodium ions, leading to increased excretion of sodium and water while retaining potassium. The compound undergoes phase I metabolism involving hydroxylation, followed by phase II metabolism mediated by cytosolic sulfotransferases to form 4-hydroxytriamterene sulfate, which retains diuretic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triamterene: The parent compound, a potassium-sparing diuretic.
Amiloride: Another potassium-sparing diuretic with a similar mechanism of action.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
Uniqueness
4-Hydroxy Triamterene is unique due to its specific hydroxylation at the 4-position, which imparts distinct chemical properties and metabolic pathways compared to its parent compound, Triamterene. This hydroxylation enhances its solubility and alters its pharmacokinetic profile, making it a valuable compound for research and therapeutic applications .
Biologische Aktivität
4-Hydroxy Triamterene, a metabolite of the potassium-sparing diuretic triamterene, exhibits significant biological activity that influences various physiological processes. This article provides an in-depth analysis of its biological activity, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Metabolism
This compound is formed through the hydroxylation of triamterene, primarily via the cytochrome P450 enzyme CYP1A2. This metabolic transformation occurs in the liver and results in the formation of 4'-hydroxytriamterene sulfate, which retains diuretic activity. The metabolic pathway is crucial as it impacts the pharmacokinetics and efficacy of triamterene in clinical settings .
Epithelial Sodium Channel Inhibition
this compound functions as an inhibitor of epithelial sodium channels (ENaC) located in the distal convoluted tubule and collecting duct of the nephron. By blocking these channels, it reduces sodium reabsorption, leading to increased sodium and water excretion while minimizing potassium loss. This mechanism is particularly beneficial for patients requiring diuretic therapy without the risk of hypokalemia .
Impact on Folic Acid Metabolism
Research indicates that triamterene and its metabolites can inhibit folic acid reductase activity, which is critical for DNA synthesis and cellular proliferation. This inhibition has implications for conditions where rapid cell division occurs, such as cancer or during pregnancy .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its rapid absorption following oral administration, with peak plasma concentrations typically reached within 1-2 hours. The bioavailability of triamterene is approximately 52%, with significant interindividual variability influenced by factors such as dietary intake and co-administration with other medications like hydrochlorothiazide .
Parameter | Value |
---|---|
Oral Bioavailability | ~52% |
Peak Plasma Concentration (Cmax) | ~46.4 ng/mL |
Time to Peak Concentration | ~1.1 hours |
Terminal Half-life | ~255 minutes |
Biological Activity and Therapeutic Applications
Diuretic Effects
The primary clinical application of this compound is its use as a diuretic agent. Studies have shown that it effectively promotes natriuresis (sodium excretion) while preserving potassium levels, making it suitable for managing conditions like hypertension and edema .
Case Studies
In a cohort study involving patients with chronic heart failure, the addition of triamterene to standard therapy resulted in improved diuretic response without significant adverse effects on serum potassium levels . Another study highlighted its role in managing hypertension in patients with renal impairment, demonstrating its efficacy in reducing blood pressure while maintaining electrolyte balance .
Toxicological Considerations
While this compound has therapeutic benefits, it also poses potential risks. Long-term studies have indicated that high doses may lead to hepatotoxicity, evidenced by increased incidences of hepatocellular adenoma in animal models . Additionally, genetic toxicity has been observed at elevated concentrations, raising concerns about its use in vulnerable populations such as pregnant women or those with pre-existing liver conditions .
Eigenschaften
IUPAC Name |
4-(2,4,7-triaminopteridin-6-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVMSASTUDLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876722 | |
Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-52-4 | |
Record name | 4-Hydroxytriamterene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYTRIAMTERENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP1C921EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.